molecular formula C18H25F3N4O B2549592 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide CAS No. 1775492-60-8

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide

Cat. No. B2549592
M. Wt: 370.42
InChI Key: GZMGGQQHMYSGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide is a novel chemical entity that is likely to possess a complex molecular structure featuring a cyclohexane ring, a piperidine ring, and a pyrimidine ring with trifluoromethyl and methyl substituents. Although the specific compound is not directly mentioned in the provided papers, similar compounds with heterocyclic structures and various substituents have been synthesized and studied for their potential biological activities and interactions with biological targets .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that include the formation of the core heterocyclic structure followed by the introduction of various substituents. For instance, the synthesis of a pyrido[2,3-d]pyrimidin-6-yl derivative was achieved using NMR, FT-IR, and MS techniques, and the structure was confirmed by single crystal X-ray diffraction . Similar synthetic strategies could be applied to the target compound, with specific adjustments to incorporate the trifluoromethyl and methyl groups at the appropriate positions on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods like NMR and X-ray crystallography. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict and confirm the molecular geometry . The molecular structure of the target compound would likely be characterized by the spatial arrangement of the rings and the electronic distribution influenced by the electronegative trifluoromethyl group.

Chemical Reactions Analysis

Compounds with pyrimidine cores can undergo various chemical reactions, including cyclization and ring cleavage, depending on the substituents and reaction conditions . The reactivity of the target compound could be influenced by the presence of the trifluoromethyl group, which is known to affect the electronic properties of the molecule. The synthesis and reactions of similar compounds have been explored to produce new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as hydrophobic groups like the trifluoromethyl group, can influence solubility, melting point, and other physicochemical parameters. The crystal packing is often influenced by intermolecular interactions such as C–H⋯N, C–H⋯π, and π⋯π contacts, which can affect the compound's stability and solid-state behavior .

Scientific Research Applications

Synthesis and Anticancer Applications

Research has highlighted the synthesis of novel derivatives of the compound and their significant anti-angiogenic and DNA cleavage activities, suggesting potential applications as anticancer agents. Studies demonstrate that certain derivatives can efficiently block the formation of blood vessels in vivo and exhibit potent cytotoxic effects, indicating their promise in cancer therapy (Vinaya et al., 2017).

Antimicrobial and Anti-Inflammatory Properties

Further investigations into the compound's derivatives have revealed antimicrobial and anti-inflammatory activities. Synthesis of benzodifuranyl derivatives, for example, has shown promise in addressing inflammatory conditions and pain, underscoring the compound's potential in developing new therapeutic options for managing inflammation and related disorders (A. Abu‐Hashem et al., 2020).

Contribution to Novel Heterocyclic Compounds

The compound also serves as a key building block in the synthesis of diverse heterocyclic structures, contributing to the development of new materials and molecules with unique properties. This includes the synthesis of polyamides containing uracil and adenine, which have applications in polymer science and materials engineering, highlighting the compound's versatility beyond pharmaceutical applications (M. Hattori & M. Kinoshita, 1979).

Enabling Advanced Drug Discovery

The compound and its derivatives play a critical role in the discovery and development of new drugs, including tyrosine kinase inhibitors for treating chronic conditions like myelogenous leukemia. This showcases the compound's importance in advancing drug discovery and offering new hope for patients with challenging diseases (Aishen Gong et al., 2010).

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N4O/c1-12-22-15(18(19,20)21)11-16(23-12)25-9-7-14(8-10-25)24-17(26)13-5-3-2-4-6-13/h11,13-14H,2-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMGGQQHMYSGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCCCC3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.